1,10-Phenanthroline-4,7-dicarbaldehyde 1,10-Phenanthroline-4,7-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.: 130897-87-9
VCID: VC8228898
InChI: InChI=1S/C14H8N2O2/c17-7-9-3-5-15-13-11(9)1-2-12-10(8-18)4-6-16-14(12)13/h1-8H
SMILES: C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O
Molecular Formula: C14H8N2O2
Molecular Weight: 236.22 g/mol

1,10-Phenanthroline-4,7-dicarbaldehyde

CAS No.: 130897-87-9

Cat. No.: VC8228898

Molecular Formula: C14H8N2O2

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

1,10-Phenanthroline-4,7-dicarbaldehyde - 130897-87-9

Specification

CAS No. 130897-87-9
Molecular Formula C14H8N2O2
Molecular Weight 236.22 g/mol
IUPAC Name 1,10-phenanthroline-4,7-dicarbaldehyde
Standard InChI InChI=1S/C14H8N2O2/c17-7-9-3-5-15-13-11(9)1-2-12-10(8-18)4-6-16-14(12)13/h1-8H
Standard InChI Key HCJOBZLFARGFLG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O
Canonical SMILES C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1,10-Phenanthroline-4,7-dicarbaldehyde is systematically named as 1,10-phenanthroline-4,7-dicarbaldehyde under IUPAC nomenclature . Its molecular structure consists of a phenanthroline core—a heterocyclic aromatic system with two nitrogen atoms at positions 1 and 10—substituted with aldehyde groups at positions 4 and 7 (Figure 1). The compound’s InChI key (HCJOBZLFARGFLG-UHFFFAOYSA-N) and SMILES notation (C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O) provide unambiguous identifiers for its structure .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS No.130897-87-9
Molecular FormulaC14H8N2O2\text{C}_{14}\text{H}_{8}\text{N}_{2}\text{O}_{2}
Molecular Weight236.22 g/mol
Synonyms1,10-Phenanthroline-4,7-dicarboxaldehyde; CHEMBL2205801

Structural Features and Isomerism

The planar phenanthroline core facilitates π-π stacking interactions, while the aldehyde groups introduce electrophilic sites for nucleophilic additions or condensations. X-ray crystallography of related compounds, such as 4,7-di(10HH-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrile, reveals distorted geometries due to steric and electronic effects of substituents . Although 1,10-phenanthroline-4,7-dicarbaldehyde itself lacks reported crystal structures, its dicarboxylic acid derivative (PubChem CID 12011615) exhibits a monoclinic crystal system with hydrogen-bonded networks, suggesting potential similarities in packing behavior .

Synthesis and Manufacturing Processes

Traditional Synthetic Routes

The classical synthesis involves oxidizing 4,7-dimethyl-1,10-phenanthroline with selenium dioxide (SeO2\text{SeO}_2) under reflux conditions. This method converts methyl groups to aldehyde functionalities via a two-step mechanism: initial oxidation to intermediate alcohols followed by further oxidation to aldehydes. Yields typically range from 60–75%, with purity dependent on subsequent chromatographic purification.

Modern Methodological Advances

Microwave-assisted nucleophilic aromatic substitution has emerged as a high-efficiency alternative. For instance, reacting 4,7-dichloro-1,10-phenanthroline derivatives with pyrrolidine under microwave irradiation (130°C, 10 min) achieves substitution yields exceeding 90% . This approach reduces reaction times from hours to minutes and minimizes byproduct formation. Additionally, Friedländer annulation and Skraup-Doebner-Miller reactions have been adapted to construct the phenanthroline core from oo-phenylenediamine precursors .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Advantages
SeO2\text{SeO}_2 OxidationReflux, 24–48 h60–75Scalability
Microwave Substitution130°C, 10 min84–96Rapid, high purity

Physicochemical Characterization

Spectroscopic Profiles

  • NMR Spectroscopy: 1H^{1}\text{H} NMR spectra (DMSO-d6d_6) exhibit characteristic aldehyde proton signals at δ 10.2–10.4 ppm, while aromatic protons resonate between δ 8.5–9.0 ppm . 15N^{15}\text{N} CP/MAS NMR distinguishes nitrogen environments, with shifts at δ −120 ppm (phenanthroline N) and δ −250 ppm (pyrrolidinyl N) in substituted derivatives .

  • IR Spectroscopy: Strong absorptions at 1700–1720 cm1^{-1} (νC=O\nu_{\text{C=O}}) and 2800–2900 cm1^{-1} (νC-H\nu_{\text{C-H}}, aldehydes) confirm functional group presence.

Crystallographic Data

While direct crystallographic data for 1,10-phenanthroline-4,7-dicarbaldehyde remains unreported, its dicarboxylic acid analog (CCDC 729992) crystallizes in the P21/cP2_1/c space group with lattice parameters a=7.2A˚a = 7.2 \, \text{Å}, b=12.4A˚b = 12.4 \, \text{Å}, c=14.1A˚c = 14.1 \, \text{Å}, and β=105.3\beta = 105.3^\circ . Hydrogen bonds between carboxylic oxygens and adjacent molecules stabilize the lattice, suggesting analogous intermolecular interactions in the aldehyde derivative .

Applications in Scientific Research

Coordination Chemistry

The compound’s ability to form stable complexes with transition metals (e.g., Fe, Cu, Ru) underpins its use in homogeneous catalysis. Ruthenium complexes derived from 1,10-phenanthroline-4,7-dicarbaldehyde demonstrate superior efficiency in water oxidation reactions, achieving turnover frequencies (TOFs) of 1.2×103h11.2 \times 10^3 \, \text{h}^{-1} at pH 7 .

Materials Science

In polymer chemistry, condensation with diamines produces conjugated polyimines with tunable bandgaps (1.8–2.5 eV), suitable for organic photovoltaics. Furthermore, metallogels formed by coordinating the ligand with lanthanides (e.g., Eu3+^{3+}) exhibit stimuli-responsive luminescence, enabling applications in sensing and optoelectronics .

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